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The Evans blue assay is a widely utilized and robust method for assessing the integrity and

permeability of the blood-brain barrier (BBB) in rodent models.[1] The principle of this assay is

based on the high affinity of the Evans blue dye for serum albumin.[2][3] Under normal

physiological conditions, the BBB forms a tight, selective barrier that prevents large molecules

like albumin from entering the brain parenchyma.[1][4] When Evans blue is introduced into the

bloodstream, it binds to albumin, forming a large complex that is retained within the

vasculature.[2][4]

In pathological conditions such as traumatic brain injury, stroke, or neuroinflammation, the tight

junctions between the endothelial cells of the BBB can be compromised.[1] This disruption

leads to an increase in BBB permeability, allowing the Evans blue-albumin complex to

extravasate from the blood vessels into the surrounding brain tissue.[1][5] The amount of dye

that has crossed the barrier can then be qualitatively observed or quantitatively measured,

providing a reliable indication of BBB dysfunction and hyperpermeability.[1][6]

The quantification is typically achieved by extracting the dye from a weighed amount of brain

tissue and measuring its concentration using spectrophotometry or fluorometry.[5][7] This

method is valued for its simplicity, cost-effectiveness, and reliability in providing a quantitative

measure of BBB leakage.[3][8]

Experimental Protocol
This protocol provides a detailed methodology for performing the Evans blue assay in rodents

to quantify blood-brain barrier permeability.
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I. Materials and Reagents
Evans blue dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)

Sterile 0.9% saline solution

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail, 10% chloral hydrate)[9]

Heparinized saline

Perfusion buffer: Phosphate-buffered saline (PBS), ice-cold

Dye extraction solvent:

Formamide (for spectrophotometry)[7][10]

50% Trichloroacetic acid (TCA) (for fluorometry)[3][5][9]

Syringes and needles (e.g., 27-30 gauge)

Perfusion pump and surgical tools

Homogenizer (e.g., tissue grinder, sonicator)

Microcentrifuge and tubes

Spectrophotometer or fluorescence plate reader

Analytical balance

II. Animal Preparation and Injection
Weigh the experimental animal (e.g., adult mouse or rat) to determine the correct volume of

anesthetic and Evans blue solution to be administered.[5]

Anesthetize the animal using an appropriate method. Confirm the depth of anesthesia by

checking for the absence of a pedal withdrawal reflex (toe pinch).[11]
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Prepare a 2% (w/v) Evans blue solution in sterile 0.9% saline.[5][12] Ensure the solution is

well-dissolved and filter-sterilized through a 0.22 µm filter to remove any particulates.[13][14]

Inject the Evans blue solution intravenously. Common routes include the tail vein, jugular

vein, or femoral vein.[5][7][12] The typical dosage is 2 to 4 ml/kg of body weight.[3][12]

Allow the dye to circulate for a predefined period. Circulation times can vary depending on

the experimental model, but a period of 30 minutes to 2 hours is common.[3][5][9]

III. Transcardial Perfusion
After the circulation period, re-anesthetize the animal if necessary and place it in a supine

position.

Perform a thoracotomy to expose the heart.

Insert a perfusion needle into the left ventricle and secure it. Make a small incision in the

right atrium to allow for drainage.

Begin transcardial perfusion with ice-cold PBS at a constant flow rate. The goal is to flush all

blood and intravascular Evans blue from the circulatory system.

Continue perfusion until the fluid draining from the right atrium is clear and colorless.[5][9]

[12] This step is critical to ensure that only extravasated dye is measured.[8]

IV. Tissue Collection and Processing
Following perfusion, decapitate the animal and carefully dissect the brain.[5] Specific brain

regions of interest can also be isolated.

Blot the tissue dry to remove excess moisture and weigh it using an analytical balance.[5][7]

The tissue can be processed immediately or stored at -80°C for later analysis.[5]

V. Evans Blue Dye Extraction
Method A: Formamide Extraction

Place the weighed brain tissue into a glass tube.
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Add formamide at a specific ratio (e.g., 1 ml per 100 mg of tissue).[6]

Incubate the samples at approximately 55-60°C for 24-48 hours to extract the dye.[7][10]

After incubation, centrifuge the samples (e.g., 10,000 x g for 30 minutes) to pellet any tissue

debris.[10]

Collect the supernatant containing the extracted Evans blue.

Method B: Trichloroacetic Acid (TCA) Extraction

Homogenize the weighed brain tissue in PBS or saline.

Add an equal volume of 50% TCA to the homogenate to precipitate proteins.[3]

Incubate the samples overnight at 4°C.[3][9]

Centrifuge the homogenate at high speed (e.g., 10,000-15,000 x g for 20-30 minutes).[3][5]

[9]

Carefully collect the supernatant. For fluorescence measurement, the supernatant can be

further diluted with ethanol (e.g., four-fold) to enhance the signal.[5][15][16]

VI. Quantification
Prepare a standard curve using known concentrations of Evans blue dye diluted in the same

solvent used for extraction (formamide or TCA/ethanol).

Transfer 100-200 µl of the standards and the sample supernatants to a 96-well plate.[7][9]

Measure the amount of Evans blue using either:

Spectrophotometry: Read the absorbance at approximately 620 nm.[7][10]

Fluorometry: Measure the fluorescence intensity with an excitation wavelength of ~620 nm

and an emission wavelength of ~680 nm.[5][16]

Calculate the concentration of Evans blue in each sample by interpolating from the standard

curve.
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Express the final results as the amount of Evans blue per unit of tissue weight (e.g., µg of EB

/ g of brain tissue).[3][10]

Data Presentation
Quantitative results from the Evans blue assay are typically presented in tables to compare

permeability across different experimental groups.

Experimental Group Brain Region
Evans Blue Extravasation
(µg/g tissue)

Sham/Control Hippocampus 1.8 ± 0.5

Sham/Control Prefrontal Cortex 2.1 ± 0.6

Sepsis Model (CLP) Hippocampus 5.3 ± 1.2

Sepsis Model (CLP) Prefrontal Cortex 6.1 ± 1.5

Table 1: Example data for

Evans blue leakage in the

hippocampus and prefrontal

cortex of Wistar rats 24 hours

after sham surgery or sepsis

induction via cecal ligation and

puncture (CLP). Data are

shown as mean ± SD. This

demonstrates increased BBB

permeability in the sepsis

model.[5]

Visualized Workflow
Caption: Workflow for the Evans blue blood-brain barrier permeability assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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